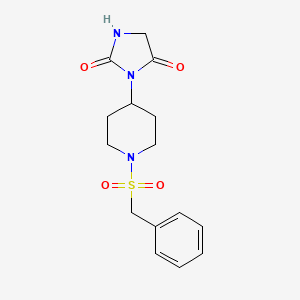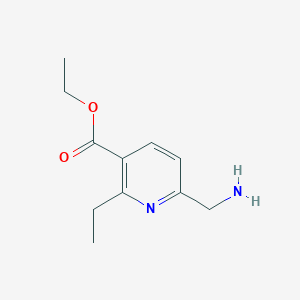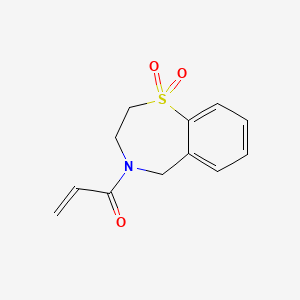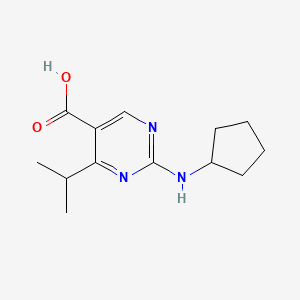
3-(1-(苯甲酰磺酰基)哌啶-4-基)咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives has been studied intensively for their important pharmacological properties . A series of novel imidazolidine-2,4-dione derivatives were designed, synthesized, and assayed for their PTP1B inhibitory activities . The compounds were synthesized using Knoevengal condensation and Cu-catalyzed azide-alkyne cycloaddition as key approaches .Molecular Structure Analysis
The molecular structure of “3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” is complex, with a benzylsulfonyl group attached to a piperidin-4-yl group, which is further connected to an imidazolidine-2,4-dione group. The structure of these derivatives was confirmed by FT-IR, 1H NMR, 13C NMR, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” include Knoevengal condensation and Cu-catalyzed azide-alkyne cycloaddition . These reactions are key approaches in the synthesis of imidazolidine-2,4-dione derivatives .科学研究应用
合成和生物学评估
- 合成和生物活性:该化合物属于一类具有生物活性的1,3,4-恶二唑类化合物。一项研究涉及合成一系列化合物,包括与主题化合物相似的化合物,这些化合物经过测试,具有丁酰胆碱酯酶(BChE)酶活性和分子对接研究,以确定配体-BChE结合亲和力 (Khalid 等人,2016)。
结构分析和抗心律失常潜力
- 抗心律失常衍生物的构效关系:已研究了衍生物(包括咪唑烷-2,4-二酮化合物)的合成和结构解析。研究了它们对离体心电图的影响以及它们在大鼠模型中的抗心律失常活性 (Pękala 等人,2005)。
雌酮类似物的合成
- 二氮雌酮类似物的合成:咪唑烷-2,4-二酮被用于选择性 N-烷基化研究中,导致了酰亚胺的合成。然后将它们用于二氮雌酮类似物的合成中,展示了该化合物在复杂合成过程中的效用 (Parihar 和 Ramana,2003)。
降血糖活性应用
- 衍生物的降血糖活性:已对新型 3-芳基磺酰咪唑烷-2,4-二酮及其降血糖活性进行了研究,证明了该化合物在糖尿病治疗开发中的潜力 (Hussain 等人,2015)。
抗氧化和抗肿瘤活性
- 抗氧化和抗肿瘤特性:研究调查了咪唑烷-2,4-二酮衍生物的合成及其抗氧化特性和潜在的抗肿瘤活性,表明该化合物与癌症研究和氧化应激管理相关 (Gouda,2012), (Chandrappa 等人,2008)。
抗菌应用
- 合成和抗菌研究:该化合物的衍生物已被合成并筛选出针对革兰氏阴性菌和革兰氏阳性菌的抗菌活性,展示了其在抗生素开发中的潜力 (Khalid 等人,2016)。
作用机制
Target of Action
The primary targets of 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .
Mode of Action
3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione interacts with its targets by fitting well in the active pocket of the VGCIP, leading to more binding affinity towards the channel . This interaction results in the potential inhibition of these channels, which could explain its anticonvulsant activity . In terms of its antibacterial activity, the compound shows efficient activity against both Gram-positive and Gram-negative bacteria .
Biochemical Pathways
The compound’s interaction with the vgcip suggests that it may affect the sodium ion transport pathway, which is crucial for the generation and conduction of action potentials in neurons . Its antibacterial activity suggests that it may interfere with essential bacterial protein functions .
Pharmacokinetics
Its molecular weight of 33739 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.
Result of Action
The molecular and cellular effects of 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione’s action include potential anticonvulsant and antibacterial activities . Its interaction with the VGCIP may inhibit the function of these channels, potentially suppressing the abnormal, excessive firing of neurons that is characteristic of seizures . Its interaction with bacterial proteins may inhibit their function, thereby exerting an antibacterial effect .
属性
IUPAC Name |
3-(1-benzylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-14-10-16-15(20)18(14)13-6-8-17(9-7-13)23(21,22)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZIPGPAMBAWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582637.png)
![6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2582639.png)
![1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2582640.png)

![N-(2,5-difluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2582642.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2582645.png)
![6-(3-Fluorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2582647.png)

